

Direct Blue 199: A Technical Guide for Biochemical Research

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Compound of Interest

Compound Name: Direct Blue 199

CAS No.: 12222-04-7

Cat. No.: B1173519

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Blue 199, a phthalocyanine-based dye, has been cataloged as a biochemical reagent. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and potential, though currently unproven, applications in biochemical research. A significant focus is placed on the purinergic P2Y6 receptor, a potential target for therapeutic intervention in inflammatory and neurological diseases, for which selective antagonists are of high interest. While the activity of **Direct Blue 199** at this receptor has not been documented in publicly available literature, this guide furnishes researchers with the necessary theoretical framework and experimental protocols to investigate its potential as a P2Y6 antagonist.

Chemical and Physical Properties

Direct Blue 199 is a water-soluble dye belonging to the phthalocyanine class.^[1] Its vibrant blue color is attributed to its complex structure containing a copper ion. While several suppliers list it as a biochemical reagent, its molecular formula and weight are not consistently reported

across chemical databases. One source provides the molecular formula as $C_{34}H_{24}N_6Na_4O_{14}S_4$.^[2]

Table 1: Chemical Identifiers and Properties of **Direct Blue 199**



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Safety and Handling

Safety data sheets for **Direct Blue 199** indicate that it may cause skin and eye irritation.^[6] Ingestion may lead to gastrointestinal irritation.^[7] Studies on related direct dyes, such as Direct Blue 6, have indicated potential for more severe health effects, including carcinogenicity in animal models.^{[8][9]} Therefore, appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.

Table 2: Toxicological Data for **Direct Blue 199** and Related Compounds



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Potential as a P2Y6 Receptor Antagonist: A Research Avenue

The purinergic P2Y6 receptor, a G protein-coupled receptor (GPCR), is activated by uridine diphosphate (UDP).[12][13] This activation triggers a signaling cascade involved in various physiological and pathological processes, including immune responses, inflammation, and neuroinflammation.[12][14] Consequently, the P2Y6 receptor has emerged as a promising therapeutic target for a range of diseases. The development of selective and potent P2Y6 antagonists is an active area of research.

While **Direct Blue 199** is listed as a biochemical reagent, there is currently no direct scientific literature demonstrating its activity as a P2Y6 receptor antagonist. However, its chemical structure, belonging to a class of compounds that have been investigated for P2 receptor activity, suggests that it could be a candidate for screening.

P2Y6 Receptor Signaling Pathway

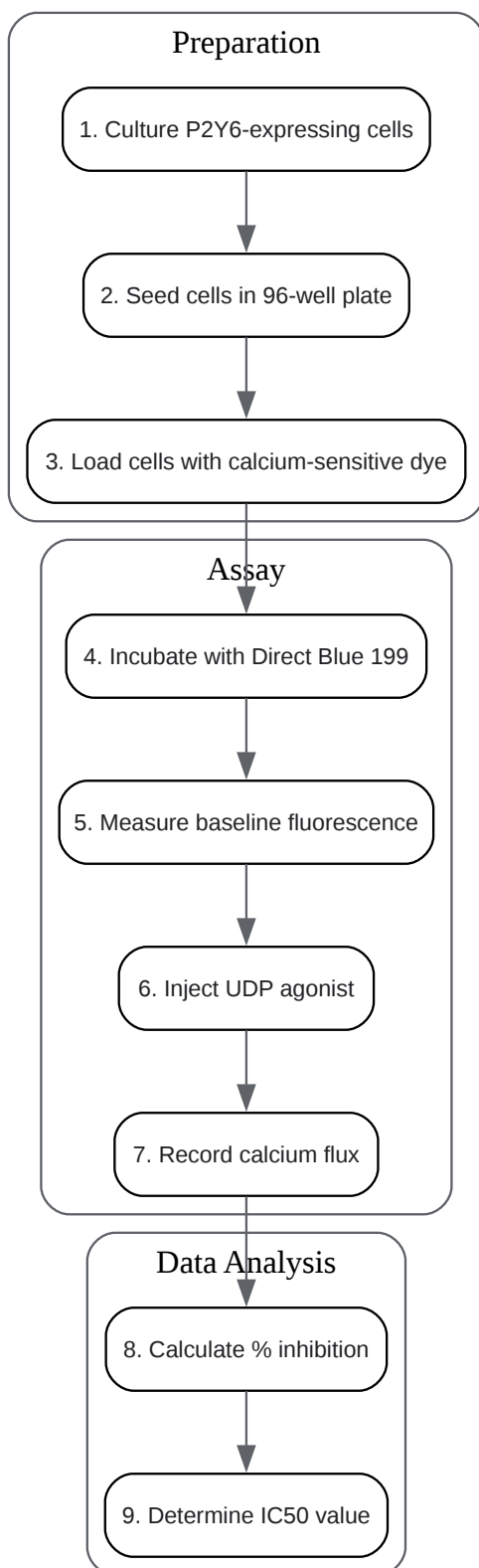
The binding of UDP to the P2Y6 receptor initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key second messenger that mediates numerous downstream cellular responses.



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